Cas no 929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene)

2-Bromo-9,10-di(naphthalen-1-yl)anthracene structure
929031-39-0 structure
Product name:2-Bromo-9,10-di(naphthalen-1-yl)anthracene
CAS No:929031-39-0
MF:C34H21Br
MW:509.434548139572
MDL:MFCD13194903
CID:69541
PubChem ID:354335551

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-9,10-di(naphthalen-1-yl)anthracene
    • 2-Bromo-9,10-di(1-naphthyl)anthracene
    • 2-BROMO-9,10-DI-1-NA
    • 2-Bromo-9,10-di-1-naphthalenylanthracene
    • 2-Bromo-9,10-di-1-phthalenylanthracene
    • 2-Bromo-9,10-di-2-naphthalenylanthracene
    • 2-bromo-9,10-dinaphthalen-1-ylanthracene
    • 2-bromo-9,10-di-(1-naphthalenyl)anthracene
    • 2-bromo-9,10-di-naphthalen-1-yl-anthracene
    • 2-bromo-9,10-di-naphthalene-1-yl-anthracene
    • 2-Bromo-9,10-di-1-naphthalenylanthracene (ACI)
    • MDL: MFCD13194903
    • Inchi: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H
    • InChI Key: LMXOZFCNVIVYSH-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1

Computed Properties

  • Exact Mass: 508.08300
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.367
  • Boiling Point: 612.3 ℃ at 760 mmHg
  • PSA: 0.00000
  • LogP: 10.39590

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Security Information

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB505934-1g
2-Bromo-9,10-di(1-naphthyl)anthracene; .
929031-39-0
1g
€341.60 2025-02-09
TRC
B997453-50mg
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0
50mg
$ 184.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269390-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 98%
1g
¥5486.00 2024-04-25
Alichem
A219005599-1g
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0 95%
1g
$779.00 2023-08-31
Cooke Chemical
BD8377047-1g
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0 98%
1g
RMB 3588.00 2025-02-21
Alichem
A219005599-250mg
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0 95%
250mg
$318.24 2023-08-31
eNovation Chemicals LLC
D776030-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 95%
1g
$715 2025-02-21
eNovation Chemicals LLC
D776030-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 95%
1g
$715 2025-02-25
eNovation Chemicals LLC
D776030-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 95%
1g
$715 2024-07-20
abcr
AB505934-1 g
2-Bromo-9,10-di(1-naphthyl)anthracene; .
929031-39-0
1g
€395.80 2023-06-15

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Potassium iodide ,  Sodium dihydrogen phosphate monohydrate Solvents: Water ;  3 h, reflux
Reference
Preparation of nitrogen-containing heterocyclic compounds for organic electronic device
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide ,  Sodium hypophosphite
1.5 Solvents: Acetic acid ;  1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
Reference
Heterocyclic compound and organic light-emitting device including the same
, United States, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  12 h, 20 °C
1.2 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
Reference
Organic electronic element containing light efficiency improving layer and electronic device containing it
, Korea, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, reflux
Reference
Organic compound and organic light emitting device using the same
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.4 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
Reference
Luminescent compounds and organic electroluminescent device
, Korea, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  1 h, 120 °C
Reference
Condensed compound and organic light-emitting diode including the same
, United States, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, reflux
Reference
Polycyclic organic compounds and organic light-emitting devices using them
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, 80 - 90 °C
Reference
Anthracene derivatives as organic electroluminescent device materials
, Korea, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
Reference
Heterocyclic compound containing nitrogen for an organic electronic device
, Korea, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, heated
Reference
Preparation of anthracene derivatives for organic electronic device
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, reflux
Reference
Novel condensed aromatic compounds for organic light-emitting devices
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetic acid ,  Potassium iodide ,  Sodium hypophosphite Solvents: Water ;  3 h, reflux
Reference
Preparation of imidazole derivatives as organic electroluminescent materials
, Korea, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
Reference
Preparation of heteroaryl compounds for organic light-emitting device
, Korea, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ;  1 - 2 h, reflux; cooled
Reference
Preparation of naphthocarbazole derivative and its application in organic electroluminescent device
, China, , ,

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Raw materials

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Preparation Products

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Related Literature

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